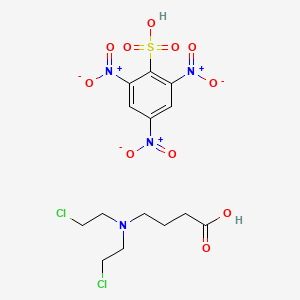
Bis(2-chloroethyl)-(4-hydroxy-4-oxobutyl)azanium;2,4,6-trinitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)-(4-hydroxy-4-oxobutyl)azanium;2,4,6-trinitrobenzenesulfonate involves multiple steps. The starting materials typically include butyric acid derivatives and 2-chloroethylamine. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)-(4-hydroxy-4-oxobutyl)azanium;2,4,6-trinitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Bis(2-chloroethyl)-(4-hydroxy-4-oxobutyl)azanium;2,4,6-trinitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)-(4-hydroxy-4-oxobutyl)azanium;2,4,6-trinitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar chloroethyl groups.
4-Hydroxybutyric acid: Shares the butyric acid backbone.
2,4,6-Trinitrobenzenesulfonic acid: Contains the trinitrobenzenesulfonate moiety.
Uniqueness
Bis(2-chloroethyl)-(4-hydroxy-4-oxobutyl)azanium;2,4,6-trinitrobenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H18Cl2N4O11S |
|---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]butanoic acid;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H15Cl2NO2.C6H3N3O9S/c9-3-6-11(7-4-10)5-1-2-8(12)13;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-7H2,(H,12,13);1-2H,(H,16,17,18) |
InChI Key |
RTUWHVZDCCZSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-].C(CC(=O)O)CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
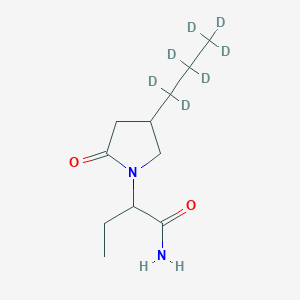

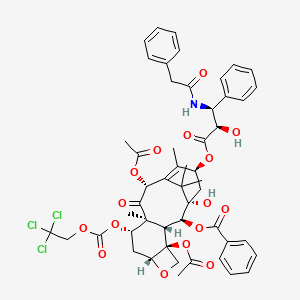
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)



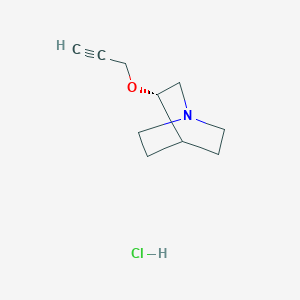
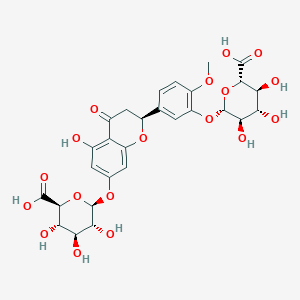
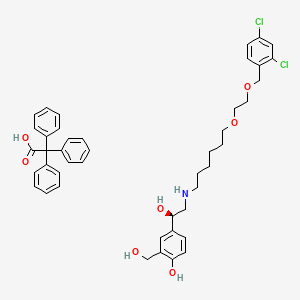
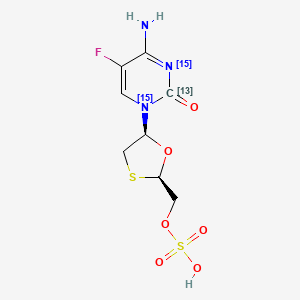
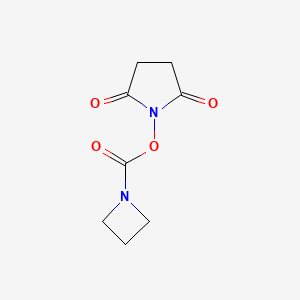
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
